![molecular formula C16H14FN3O2 B1370628 1-(4-フルオロフェニル)-3,6-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチル CAS No. 1011370-87-8](/img/structure/B1370628.png)
1-(4-フルオロフェニル)-3,6-ジメチル-1H-ピラゾロ[3,4-b]ピリジン-4-カルボン酸メチル
説明
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate, also known as JNJ-42153605, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
抗菌活性
ピラゾロ[3,4-d]ピリミジン誘導体は、問題の化合物と類似のコア構造を共有しており、抗菌特性を持つことが判明しています 。これは、私たちの化合物が、微生物感染症の治療における潜在的な用途のために検討される可能性があることを示唆しています。
抗腫瘍および抗白血病活性
同じコア構造は、抗腫瘍および抗白血病活性にも関連付けられています 。これは、化合物が癌研究および治療戦略に使用される可能性を示唆しています。
アデノシン受容体拮抗作用
ピラゾロ[3,4-b]ピリジンの誘導体は、ヒトA3、A2A、およびA2Bアデノシン受容体の強力かつ選択的な拮抗薬であることが判明しています 。これは、神経学的研究および創薬における潜在的な用途を示唆しています。
触媒活性
研究によると、特定のピラゾロ[3,4-b]ピリジン誘導体は、触媒的方法を使用して合成することができます 。化合物は、化学反応における触媒としての役割について調査することができます。
キナーゼ阻害
いくつかの1H-ピラゾロ[3,4-b]ピリジンは、キナーゼ阻害剤として作用することが知られています 。キナーゼ阻害剤は、細胞内のシグナル伝達経路において重要です。したがって、私たちの化合物は、細胞シグナル伝達機能障害に関連する疾患の治療法の開発に役立つ可能性があります。
合成戦略
ピラゾロ[3,4-b]ピリジン誘導体の合成戦略に関する包括的なデータがあります 。これは、さまざまな科学的用途のために、私たちの化合物を合成および修飾するために関連する可能性があります。
医薬品様分子特性
ピラゾロ[3,4-b]ピリジンの分子ハイブリッドは、その医薬品様分子特性について分析されています 。これは、私たちの化合物が、その薬物動態学的特性と治療薬としての可能性について研究される可能性があることを示唆しています。
作用機序
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
It is known that similar compounds can interact with their targets, leading to changes in cellular processes . The compound’s fluorophenyl group may enhance its binding affinity to its targets, influencing its mode of action.
Biochemical Pathways
Similar compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, and anticancer activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been shown to exhibit a variety of biological activities, suggesting that this compound may also have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate plays a crucial role in several biochemical reactions. It has been found to interact with enzymes such as kinases and phosphatases, which are essential for regulating cellular processes. The compound binds to the active sites of these enzymes, modulating their activity and influencing downstream signaling pathways. Additionally, it interacts with proteins involved in cell cycle regulation, apoptosis, and DNA repair, highlighting its potential as a therapeutic agent .
Cellular Effects
The effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate on various cell types have been extensively studied. In cancer cells, it has been shown to inhibit proliferation by inducing cell cycle arrest and promoting apoptosis. The compound also affects cell signaling pathways, such as the MAPK and PI3K/Akt pathways, which are critical for cell survival and growth. Furthermore, it influences gene expression by modulating transcription factors and epigenetic regulators, thereby altering cellular metabolism and function .
Molecular Mechanism
At the molecular level, methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exerts its effects through several mechanisms. It binds to specific biomolecules, such as receptors and enzymes, altering their conformation and activity. This binding can lead to enzyme inhibition or activation, depending on the target. Additionally, the compound can influence gene expression by interacting with transcription factors and chromatin-modifying enzymes, resulting in changes in cellular function and behavior .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate have been observed to change over time. The compound exhibits stability under various conditions, but its degradation products can also have biological activity. Long-term studies have shown that prolonged exposure to the compound can lead to sustained changes in cellular function, including alterations in cell signaling and gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications .
Dosage Effects in Animal Models
The effects of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate vary with different dosages in animal models. At low doses, the compound has been shown to have beneficial effects, such as reducing tumor growth and improving survival rates. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in clinical settings .
Metabolic Pathways
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is involved in several metabolic pathways. It is metabolized by enzymes such as cytochrome P450s, which catalyze its oxidation and subsequent conjugation reactions. These metabolic processes can influence the compound’s bioavailability and activity. Additionally, the compound can affect metabolic flux and metabolite levels, further impacting cellular function and homeostasis .
Transport and Distribution
The transport and distribution of methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding these transport mechanisms is essential for optimizing the compound’s therapeutic efficacy and minimizing potential side effects .
Subcellular Localization
Methyl 1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate exhibits specific subcellular localization patterns, which can influence its activity and function. The compound is often targeted to particular organelles, such as the nucleus or mitochondria, where it can exert its effects on gene expression and cellular metabolism. Post-translational modifications and targeting signals play a crucial role in directing the compound to these specific compartments .
特性
IUPAC Name |
methyl 1-(4-fluorophenyl)-3,6-dimethylpyrazolo[3,4-b]pyridine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3O2/c1-9-8-13(16(21)22-3)14-10(2)19-20(15(14)18-9)12-6-4-11(17)5-7-12/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTUFWSVUJSSAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=NN(C2=N1)C3=CC=C(C=C3)F)C)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3S,4R)-N-[(E)-1-(3-bromophenyl)ethylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide](/img/structure/B1370546.png)
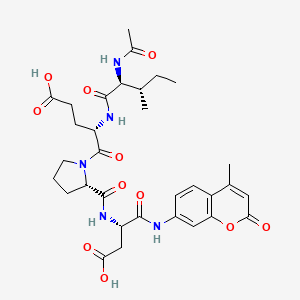
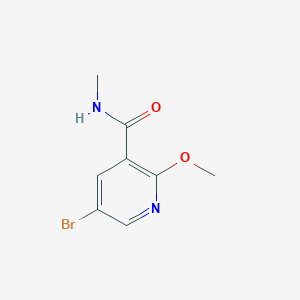
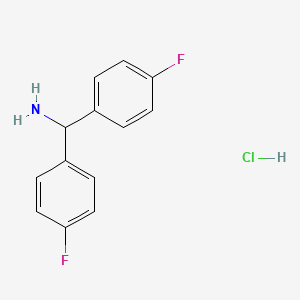
![5-Methylbenzo[c]phenanthridin-5-ium-2,3,7,8-tetrol](/img/structure/B1370553.png)
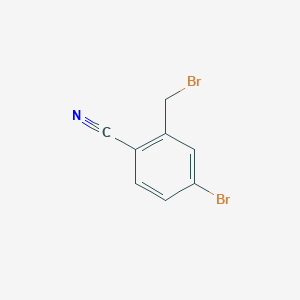
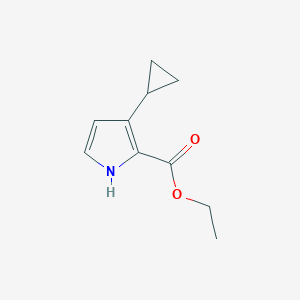
![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-6-ol](/img/structure/B1370559.png)


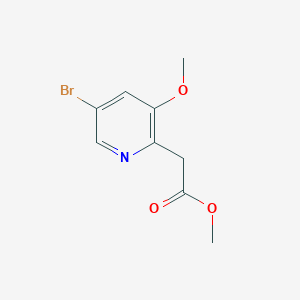
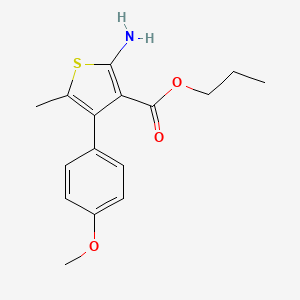
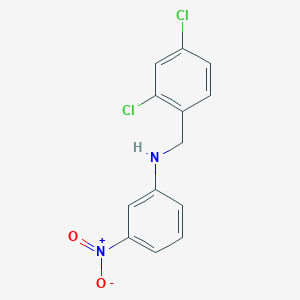
![2-[(4-Methoxyphenyl)amino]butanohydrazide](/img/structure/B1370572.png)